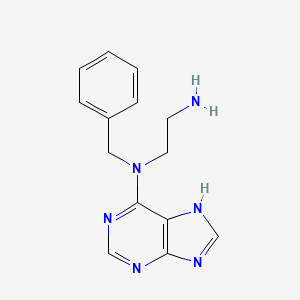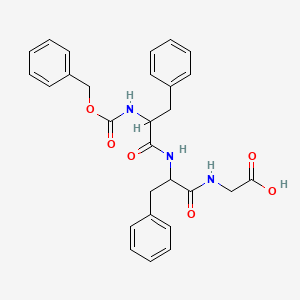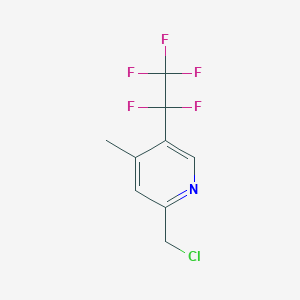
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide is a heterocyclic organic compound with the molecular formula C4H9NO2S It is known for its unique structure, which includes a thiophene ring, an amine group, and a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diketones, in the presence of sulfur.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated thiophene derivative.
Oxidation to Sulfone: The final step involves the oxidation of the thiophene ring to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Aminated Derivatives: From substitution reactions.
科学的研究の応用
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Oxidative Stress: Inducing or mitigating oxidative stress through redox reactions.
類似化合物との比較
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide can be compared with other similar compounds, such as:
3-Sulfolanylamine: Similar structure but lacks the methylphenyl group.
2-Aminosulfolane: Different substitution pattern on the thiophene ring.
Tetrahydrothiophen-3-amine 1,1-dioxide: Similar core structure but different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amine and sulfone groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
35889-71-5 |
|---|---|
分子式 |
C11H15NO2S |
分子量 |
225.31 g/mol |
IUPAC名 |
N-(3-methylphenyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C11H15NO2S/c1-9-3-2-4-10(7-9)12-11-5-6-15(13,14)8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChIキー |
BKUNRPHSVGRPOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)


![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)
![5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]-](/img/structure/B12112313.png)
![2-[[2-(2-Formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12112318.png)


